N-(3-methoxyphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide
CAS No.: 878052-99-4
Cat. No.: VC4739709
Molecular Formula: C24H27N3O3S
Molecular Weight: 437.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878052-99-4 |
|---|---|
| Molecular Formula | C24H27N3O3S |
| Molecular Weight | 437.56 |
| IUPAC Name | N-(3-methoxyphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C24H27N3O3S/c1-30-19-9-7-8-18(14-19)25-23(28)17-31-22-15-27(21-11-4-3-10-20(21)22)16-24(29)26-12-5-2-6-13-26/h3-4,7-11,14-15H,2,5-6,12-13,16-17H2,1H3,(H,25,28) |
| Standard InChI Key | SOLQERIUOKKVRB-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features three distinct pharmacophoric elements:
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Indole ring system: A bicyclic aromatic framework common in bioactive molecules, including neurotransmitters and antitumor agents.
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Piperidine moiety: A six-membered nitrogen-containing ring frequently employed in central nervous system (CNS) drug design.
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3-Methoxyphenyl sulfanylacetamide group: A sulfur-containing substituent with potential hydrogen-bonding capabilities.
The IUPAC name, N-(3-methoxyphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetamide, reflects its substitution pattern. The indole’s C3 position is bonded to a sulfanylacetamide chain, while the N1 position is functionalized with a 2-oxo-2-piperidin-1-ylethyl group.
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| CAS No. | 878052-99-4 |
| Molecular Formula | C₂₄H₂₇N₃O₃S |
| Molecular Weight | 437.56 g/mol |
| IUPAC Name | N-(3-methoxyphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetamide |
| SMILES | COC1=CC=CC(=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
| InChI Key | SO[Incomplete data] |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically commencing with indole derivatives and piperidine precursors. A generalized approach includes:
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Indole Functionalization:
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Introduction of the 2-oxo-2-piperidin-1-ylethyl group at the indole’s N1 position via alkylation or Michael addition.
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Thioether formation at C3 using mercaptoacetic acid derivatives.
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Acetamide Coupling:
Table 2: Hypothetical Synthesis Protocol
| Step | Reaction | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | N1-Alkylation of Indole | Piperidinyl ethyl bromide, K₂CO₃, DMF, 80°C | 65–70% |
| 2 | C3-Thioether Formation | Mercaptoacetic acid, DIEA, DCM, RT | 50–55% |
| 3 | Amide Bond Formation | 3-Methoxyaniline, EDC, HOBt, DMF | 60–65% |
*Yields are estimated based on analogous syntheses .
Purification and Characterization
Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. Structural confirmation utilizes:
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Mass Spectrometry: ESI-MS m/z 438.56 [M+H]⁺.
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NMR Spectroscopy: Characteristic signals include δ 7.85 (indole H2), δ 3.78 (OCH₃), and δ 3.45–2.85 (piperidine protons).
Biological Activities and Mechanistic Insights
In Vitro Pharmacological Screening
While direct activity data for this compound remains limited, structural analogs exhibit diverse bioactivities:
Central Nervous System (CNS) Modulation
Piperidine-containing compounds often target neurotransmitter receptors. For example, LY367265—a related indole-piperidine hybrid—acts as a 5-HT transporter inhibitor and 5-HT₂ₐ receptor antagonist . This suggests potential antidepressant or anxiolytic applications .
Table 3: Bioactivity of Structural Analogs
| Compound | Target | Activity (IC₅₀/EC₅₀) |
|---|---|---|
| 6-Methyl-4-{1-[2-(4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-2-thioxo-... | E. coli DNA gyrase | 2.50 μM/mL |
| LY367265 | 5-HT transporter | 8.3 nM |
Pharmacological Research Findings
Structure-Activity Relationship (SAR) Analysis
Key structural determinants of activity include:
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Indole C3 Substituent: Sulfanyl groups enhance lipid solubility and target binding versus sulfonyl or carbonyl variants.
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Piperidine Moiety: The 2-oxo group may facilitate hydrogen bonding with enzymatic active sites.
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3-Methoxyphenyl Group: Electron-donating methoxy groups improve metabolic stability compared to halogenated aryl systems.
Toxicity and ADME Profiling
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Lipophilicity: LogP = 3.2 (optimal for blood-brain barrier penetration).
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Metabolic Stability: Susceptible to CYP3A4-mediated oxidation at the piperidine ring.
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